

# Analytical methods for the quantification of 10H-phenothiazine 5-oxide.

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## Compound of Interest

Compound Name: 10H-phenothiazine 5-oxide

Cat. No.: B075642

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## Application Note: Quantitative Analysis of 10H-phenothiazine 5-oxide

### Introduction

**10H-phenothiazine 5-oxide** is a primary oxidized derivative and metabolite of 10H-phenothiazine, a core heterocyclic structure found in numerous pharmaceutical agents, particularly antipsychotic drugs. The oxidation of the sulfur atom to a sulfoxide significantly alters the molecule's electronic and pharmacological properties.<sup>[1]</sup> Accurate quantification of **10H-phenothiazine 5-oxide** is critical in several contexts:

- Drug Development: As a potential impurity or degradation product in phenothiazine-based Active Pharmaceutical Ingredients (APIs).
- Metabolism Studies: To understand the pharmacokinetic and pharmacodynamic profile of parent phenothiazine drugs.
- Quality Control: To ensure the purity and stability of pharmaceutical formulations.

This application note provides a comprehensive, validated protocol for the quantification of **10H-phenothiazine 5-oxide** using High-Performance Liquid Chromatography (HPLC) with UV detection, a stability-indicating method that can resolve the analyte from its parent compound and other related substances.<sup>[2][3]</sup> An alternative, simpler UV-Vis spectrophotometric method is also described for applications where high specificity is not required.

# Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is the gold standard for this analysis due to its high resolving power and sensitivity. The method described herein is designed to be robust and compliant with International Council for Harmonisation (ICH) guidelines.<sup>[4]</sup>

## Principle of the Method

The separation is achieved on a nonpolar C18 stationary phase. A polar mobile phase is used, and its composition is gradually changed (gradient elution) to effectively separate compounds with varying polarities. **10H-phenothiazine 5-oxide**, being more polar than the parent 10H-phenothiazine, will elute earlier from the column. Detection is performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity. The use of a slightly acidic mobile phase is a critical choice; it protonates the basic nitrogen atom in the phenothiazine ring and suppresses the ionization of residual silanol groups on the column's stationary phase, leading to symmetrical peak shapes and preventing tailing.<sup>[5]</sup>

## Instrumentation and Materials

- Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).<sup>[5]</sup>
- Reagents:
  - Acetonitrile (HPLC grade)
  - Formic acid (LC-MS grade)
  - Water (HPLC or Milli-Q grade)
  - 10H-phenothiazine 5-oxide** reference standard
- Glassware: Volumetric flasks, autosampler vials.

## Detailed Experimental Protocol

### 1. Preparation of Mobile Phases:

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
  - Rationale: Formic acid provides the necessary acidic pH for good peak shape, and acetonitrile is a common organic modifier with excellent UV transparency.

### 2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **10H-phenothiazine 5-oxide** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
  - Note: Protect phenothiazine solutions from light, as they can be photosensitive.[\[5\]](#)

### 3. Preparation of Calibration Standards:

- Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

### 4. Preparation of Sample Solution:

- Accurately weigh the sample (e.g., drug substance) expected to contain **10H-phenothiazine 5-oxide**.
- Dissolve in the diluent to achieve a final concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter before injection.

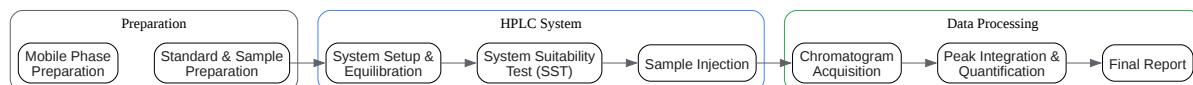
### 5. Chromatographic Conditions:

Parameter	Value
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient	0-1 min: 30% B; 1-10 min: 30-70% B; 10-12 min: 70% B; 12.1-15 min: 30% B
Flow Rate	1.0 mL/min[5]
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm[5]

## 6. System Suitability:

- Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times.
- The system is deemed ready if the following criteria are met:
  - Tailing Factor: ≤ 2.0
  - Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

## Visual Workflow of HPLC Analysis



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Caption: High-level workflow for the HPLC quantification of **10H-phenothiazine 5-oxide**.

# Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose.[\[6\]](#)[\[7\]](#)  
Validation should be performed according to ICH Q2(R1) guidelines.[\[4\]](#)[\[8\]](#)

## Validation Parameters

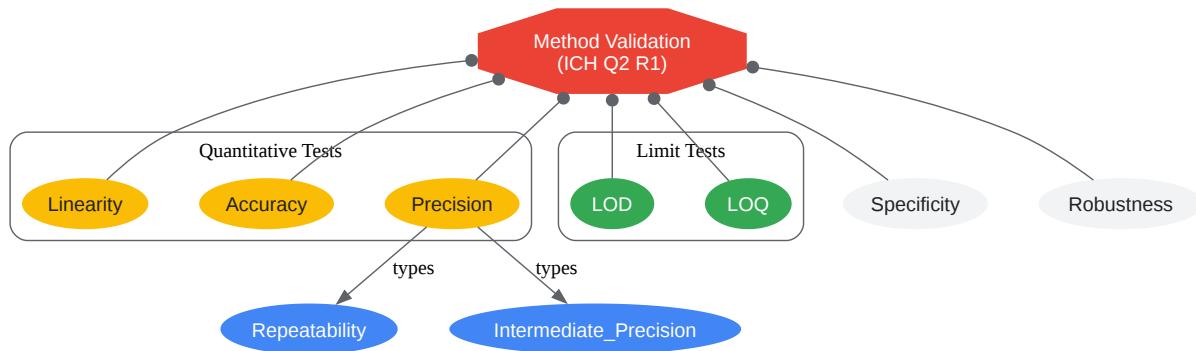
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the parent drug.
  - Protocol: Analyze a blank (diluent), the reference standard, a sample of the parent drug (10H-phenothiazine), and a spiked sample. The peak for **10H-phenothiazine 5-oxide** should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate separation from potential degradation products.[\[8\]](#)
- Linearity and Range:
  - Protocol: Analyze the prepared calibration standards (0.5-50 µg/mL) in triplicate. Plot a graph of peak area versus concentration.
  - Acceptance Criteria: The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- Accuracy:
  - Protocol: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
  - Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
- Precision:
  - Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
  - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

- Acceptance Criteria: The RSD for both repeatability and intermediate precision should be  $\leq 2.0\%$ .
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
  - Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
  - Acceptance Criteria: Typically, LOD is determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ should be established with acceptable precision and accuracy.
- Robustness:
  - Protocol: Deliberately vary method parameters such as flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 2$  °C), and mobile phase composition ( $\pm 2\%$  organic).
  - Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

## Summary of Validation Data (Example)

Validation Parameter	Result	Acceptance Criteria
Linearity ( $r^2$ )	0.9995	$\geq 0.999$
Range	0.5 - 50 $\mu\text{g}/\text{mL}$	-
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision (RSD)	Repeatability: 0.8% Intermediate: 1.2%	$\leq 2.0\%$
LOD	0.15 $\mu\text{g}/\text{mL}$	-
LOQ	0.5 $\mu\text{g}/\text{mL}$	-
Specificity	Method is specific and stability-indicating	Peak is pure and resolved

## Visual Overview of Method Validation



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Caption: Key parameters for the validation of an analytical quantification method.

## Alternative Method: UV-Vis Spectrophotometry

For rapid, simple quantification where specificity from related compounds is not a concern, direct UV-Vis spectrophotometry can be employed.

- Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
- Protocol:
  - Determine the wavelength of maximum absorbance ( $\lambda_{max}$ ) for **10H-phenothiazine 5-oxide** in a suitable solvent (e.g., ethanol).[\[1\]](#)
  - Prepare a series of calibration standards in the same solvent.
  - Measure the absorbance of each standard at the  $\lambda_{max}$ .
  - Plot a calibration curve of absorbance versus concentration.

- Prepare the sample solution in the same solvent, measure its absorbance, and determine the concentration from the calibration curve.
- Limitations: This method lacks specificity. Any substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.<sup>[9]</sup> It cannot distinguish between **10H-phenothiazine 5-oxide** and its parent compound or other impurities.

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